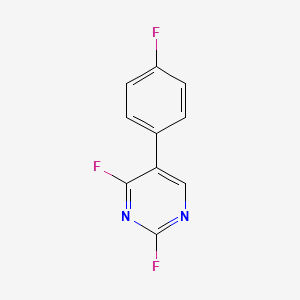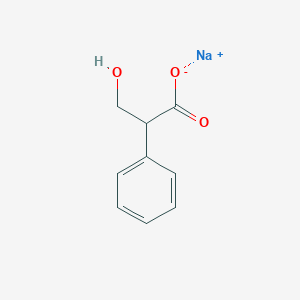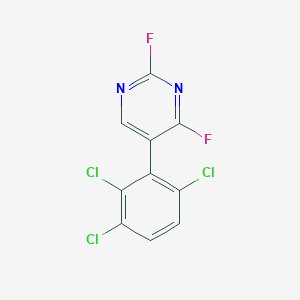
2-Butyl-4-chloro-5-(1-(3-chlorophenyl)ethoxy)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-4-chloro-5-(1-(3-chlorophenyl)ethoxy)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-chloro-5-(1-(3-chlorophenyl)ethoxy)pyridazin-3(2H)-one typically involves the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Substitution reactions: Introduction of the butyl and chloro groups can be done through nucleophilic substitution reactions.
Etherification: The ethoxy group attached to the phenyl ring can be introduced through an etherification reaction using appropriate alkyl halides and phenols.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butyl side chain.
Reduction: Reduction reactions could target the chloro groups or the pyridazinone ring.
Substitution: The chloro groups are likely sites for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups.
科学的研究の応用
2-Butyl-4-chloro-5-(1-(3-chlorophenyl)ethoxy)pyridazin-3(2H)-one could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
類似化合物との比較
Similar Compounds
2-Butyl-4-chloro-5-(1-(4-chlorophenyl)ethoxy)pyridazin-3(2H)-one: Similar structure but with a different position of the chloro group on the phenyl ring.
2-Butyl-4-chloro-5-(1-(3-fluorophenyl)ethoxy)pyridazin-3(2H)-one: Fluorine instead of chlorine on the phenyl ring.
Uniqueness
The unique combination of substituents in 2-Butyl-4-chloro-5-(1-(3-chlorophenyl)ethoxy)pyridazin-3(2H)-one may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
特性
CAS番号 |
88094-74-0 |
|---|---|
分子式 |
C16H18Cl2N2O2 |
分子量 |
341.2 g/mol |
IUPAC名 |
2-butyl-4-chloro-5-[1-(3-chlorophenyl)ethoxy]pyridazin-3-one |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-3-4-8-20-16(21)15(18)14(10-19-20)22-11(2)12-6-5-7-13(17)9-12/h5-7,9-11H,3-4,8H2,1-2H3 |
InChIキー |
PBDORNLXPRDXOV-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=O)C(=C(C=N1)OC(C)C2=CC(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094239.png)
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine](/img/structure/B13094243.png)
![2-Phenyl-6,7-dihydro-5h-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13094259.png)

![2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride](/img/structure/B13094280.png)
![4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094283.png)



![[Pd((R)-(+)-BINAP)(H2O)][OTf]2pound10pound(c)](/img/structure/B13094306.png)
